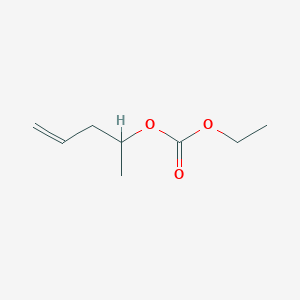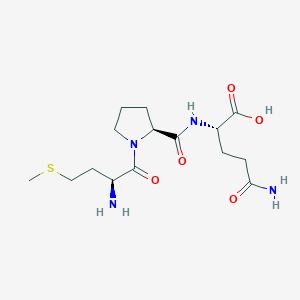![molecular formula C11H25NO4Si B14188329 3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine CAS No. 850482-49-4](/img/structure/B14188329.png)
3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine is an organosilicon compound that combines the properties of an oxazolidine ring with a triethoxysilyl group. This compound is of significant interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of the triethoxysilyl group allows for the formation of strong bonds with silica surfaces, making it useful in the modification of silica-based materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine typically involves the reaction of an oxazolidine derivative with a triethoxysilyl-containing reagent. One common method involves the use of triethoxyvinylsilane as a starting material. The reaction is usually carried out in the presence of a catalyst, such as carbonyldihydridotris(triphenylphosphine)ruthenium (II), in a solvent like toluene. The reaction mixture is heated to reflux, and the product is obtained after purification through distillation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of silica-based networks.
Substitution: The oxazolidine ring can participate in substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis and Condensation: Formation of siloxane networks and silica-based materials.
Substitution: Formation of substituted oxazolidine derivatives.
Scientific Research Applications
3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of hybrid organic-inorganic materials. It can modify silica surfaces to enhance their properties.
Biology: Employed in the development of drug delivery systems. The compound can be used to functionalize nanoparticles for targeted drug delivery.
Medicine: Investigated for its potential in creating biocompatible coatings for medical implants.
Industry: Utilized in the production of advanced materials with improved mechanical and thermal properties. It is also used in the formulation of adhesives and sealants.
Mechanism of Action
The mechanism of action of 3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to bond strongly with silica surfaces, enhancing the stability and functionality of silica-based materials. The oxazolidine ring can also interact with various molecular targets, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but contains an amine group instead of an oxazolidine ring.
1,2-Bis(triethoxysilyl)ethane: Contains two triethoxysilyl groups and is used in the synthesis of hybrid silica materials.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group and is used in the production of organically modified silica networks.
Uniqueness
3-[2-(Triethoxysilyl)ethyl]-1,3-oxazolidine is unique due to the presence of both the oxazolidine ring and the triethoxysilyl group. This combination allows for versatile chemical reactivity and the ability to form strong bonds with silica surfaces, making it highly valuable in the modification of silica-based materials and the development of advanced materials with enhanced properties.
Properties
CAS No. |
850482-49-4 |
|---|---|
Molecular Formula |
C11H25NO4Si |
Molecular Weight |
263.41 g/mol |
IUPAC Name |
triethoxy-[2-(1,3-oxazolidin-3-yl)ethyl]silane |
InChI |
InChI=1S/C11H25NO4Si/c1-4-14-17(15-5-2,16-6-3)10-8-12-7-9-13-11-12/h4-11H2,1-3H3 |
InChI Key |
ZCDBAYGWXFGNDF-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCN1CCOC1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B14188251.png)

![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14188258.png)
![3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B14188265.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14188269.png)

![Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B14188283.png)
![2-{[(1R)-1-Phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14188288.png)





